![molecular formula C11H8FN5 B2959252 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1956322-63-6](/img/structure/B2959252.png)
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. This compound is a triazolopyrazine derivative that has been synthesized using various methods.
Scientific Research Applications
Antitumor Activity
Compounds containing the [1,2,4]triazolo[1,5-a]pyrazine moiety have been reported to exhibit antitumor properties. They can interfere with various cellular processes in cancer cells, leading to inhibited growth or induced cell death .
Neurological Disorders Treatment
These compounds have shown potential as corticotropin-releasing factor 1 receptor antagonists and calcium channel modulators. This makes them candidates for treating neurological conditions such as Alzheimer’s disease and insomnia .
Cardiovascular and Metabolic Diseases
The [1,2,4]triazolo[1,5-a]pyrazine derivatives target fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins are therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .
Antibacterial Agents
The structural analysis of triazolo[1,5-a]pyrazine derivatives has revealed that certain substitutions on the nucleus can enhance antibacterial activities. This opens up possibilities for developing new antibacterial drugs .
Parasitic Infections
Complexes of triazolo-pyrimidines with metals such as Pt and Ru have shown high activity against parasites. This suggests their use in antiparasitic therapies, which could be extended to include the compound .
Catalyst-Free Synthesis Methods
The eco-friendly synthesis of triazolo[1,5-a]pyridines under microwave conditions without the need for catalysts or additives has been established. This method could potentially be applied to synthesize derivatives of 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
This inhibition could lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines, suggesting potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
properties
IUPAC Name |
5-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-3-1-2-7(4-8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJJCWTUCKXECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.